![molecular formula C22H21ClN4O2S B2668198 1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 923139-63-3](/img/structure/B2668198.png)
1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These compounds are being explored as potential antitubercular agents. The study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis process involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixture for 12–48 hours .Molecular Structure Analysis
These compounds have different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .Physical And Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. Moreover, all the potent compounds from this series have a ClogP value less than 4 and a molecular weight of less than 400, thus likely to maintain drug-likeness during lead optimization .科学的研究の応用
Antiviral Activity
Research into 9-benzyl-6-(dimethylamino)-9H-purines has demonstrated significant antiviral activities against rhinoviruses. Introduction of specific substituents like 2-chloro has been shown to substantially increase antiviral efficacy, highlighting the potential of purine derivatives in developing new classes of antiviral agents (Kelley et al., 1988).
Synthesis and Protective Groups
In the field of synthetic chemistry, the use of thietanyl protecting groups for the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones has been explored. This approach addresses challenges related to simultaneous debenzylation in traditional synthesis methods, presenting a novel route for synthesizing purine derivatives (Khaliullin & Shabalina, 2020).
Neurodegenerative Diseases
The development of tricyclic xanthine derivatives, including benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, has shown promise in multitarget drug design for neurodegenerative diseases. These compounds exhibit dual-target-directed antagonistic activity against adenosine receptors and monoamine oxidases, suggesting their potential in symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).
Psychotropic Activity
Investigations into 8-aminoalkyl derivatives of purine-2,6-dione have identified compounds with significant affinity for serotonin receptors, displaying anxiolytic and antidepressant properties. These findings underscore the therapeutic potential of purine derivatives in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
DPP-IV Inhibition
Certain purine-2,6-dione derivatives have been synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), showcasing moderate to good inhibitory activities. These compounds, characterized by carboxybenzyl and 2-chloro/cyanobenzyl groups, offer insights into the design of new therapeutic agents for diabetes and related metabolic disorders (Mo et al., 2015).
将来の方向性
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14-4-6-16(7-5-14)13-30-21-24-19-18(25(21)2)20(28)27(22(29)26(19)3)12-15-8-10-17(23)11-9-15/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWEYBZHORNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,7-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。